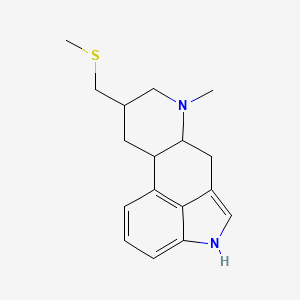

6-Methyl-8-((methylthio)methyl)ergoline (8beta)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-8-((Methylthio)methyl)ergolin (8beta) ist eine chemische Verbindung, die zur Ergolin-Familie gehört. Ergolin-Derivate sind für ihre vielfältigen pharmakologischen Wirkungen bekannt, darunter ihre Verwendung bei der Behandlung von Migräne und Parkinson-Krankheit. Diese spezielle Verbindung hat die Summenformel C17H22N2S und ein Molekulargewicht von 286,44 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Methyl-8-((Methylthio)methyl)ergolin (8beta) beinhaltet typischerweise die Alkylierung eines Ergolin-Vorläufers mit einem Methylthioalkylierungsmittel. Die Reaktionsbedingungen erfordern oft eine Base wie Natriumhydrid oder Kaliumcarbonat, um den Alkylierungsprozess zu erleichtern. Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der öffentlichen Domäne nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich ähnlichen Prinzipien wie die Laborsynthese folgen, wobei Optimierungen für Ausbeute, Reinheit und Wirtschaftlichkeit vorgenommen werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Methyl-8-((Methylthio)methyl)ergolin (8beta) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Schwefelatom in der Methylthiogruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um den Ergolin-Kern zu modifizieren.

Substitution: Die Methylthiogruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Nukleophile wie Thiole, Amine oder Alkohole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Reduzierte Ergolin-Derivate.

Substitution: Verschiedene substituierte Ergolin-Derivate.

Wissenschaftliche Forschungsanwendungen

6-Methyl-8-((Methylthio)methyl)ergolin (8beta) hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Vorläufer für die Synthese anderer Ergolin-Derivate verwendet.

Biologie: Studiert wegen seiner potenziellen Auswirkungen auf Neurotransmittersysteme.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung neurologischer Erkrankungen.

Industrie: Verwendet bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Wirkmechanismus

Der Wirkmechanismus von 6-Methyl-8-((Methylthio)methyl)ergolin (8beta) beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen, darunter Dopaminrezeptoren und Serotoninrezeptoren. Die Verbindung kann die Neurotransmitterfreisetzung und Rezeptoraktivität modulieren, was zu ihren pharmakologischen Wirkungen führt. Die genauen Wege und molekularen Zielstrukturen werden noch untersucht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-((methylthio)methyl)ergoline (8beta) typically involves the alkylation of an ergoline precursor with a methylthioalkylating agent. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-8-((methylthio)methyl)ergoline (8beta) can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the ergoline core.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as thiols, amines, or alcohols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced ergoline derivatives.

Substitution: Various substituted ergoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-8-((methylthio)methyl)ergoline (8beta) has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other ergoline derivatives.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Used in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-Methyl-8-((methylthio)methyl)ergoline (8beta) involves its interaction with various molecular targets, including dopamine receptors and serotonin receptors. The compound can modulate neurotransmitter release and receptor activity, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pergolid: Ein weiteres Ergolin-Derivat, das bei der Behandlung der Parkinson-Krankheit eingesetzt wird.

Bromocriptin: Ein Ergolin-Derivat, das zur Behandlung von Hyperprolaktinämie und Parkinson-Krankheit eingesetzt wird.

Cabergolin: Wird zur Behandlung von Erkrankungen im Zusammenhang mit Hyperprolaktinämie eingesetzt.

Einzigartigkeit

6-Methyl-8-((Methylthio)methyl)ergolin (8beta) ist aufgrund seiner spezifischen Methylthio-Substitution einzigartig, die seine pharmakokinetischen und pharmakodynamischen Eigenschaften beeinflussen kann. Diese Substitution kann Vorteile in Bezug auf Selektivität und Potenz im Vergleich zu anderen Ergolin-Derivaten bieten .

Eigenschaften

Molekularformel |

C17H22N2S |

|---|---|

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C17H22N2S/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3 |

InChI-Schlüssel |

HEZLHSNBFOCKCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)

![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)

![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)